2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine
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Overview
Description
2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a 4-(3-fluoropropoxy)phenyl group and a 4-(4-methoxyphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(3-fluoropropoxy)benzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine derivative.
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the final pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing methods such as recrystallization and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds.
Scientific Research Applications
2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-Fluoropropoxy)phenyl]-4-(2-pyridinyl)pyrimidine
- (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-enenitrile
- (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(3-fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-24-17-7-3-15(4-8-17)19-11-13-22-20(23-19)16-5-9-18(10-6-16)25-14-2-12-21/h3-11,13H,2,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLCYNLGRRJGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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